molecular formula C9H12O2S B1280029 5-Butylthiophene-2-carboxylic acid CAS No. 63068-74-6

5-Butylthiophene-2-carboxylic acid

Cat. No. B1280029
CAS RN: 63068-74-6
M. Wt: 184.26 g/mol
InChI Key: ZIPCXUIHYUTKFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Butylthiophene-2-carboxylic acid is C9H12O2S . It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxylic acid functional group attached to the 2-carbon atom of the thiophene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Butylthiophene-2-carboxylic acid include a molecular weight of 184.26 g/mol . More specific properties such as boiling point, density, and pKa are not provided in the search results.

Scientific Research Applications

Organic Synthesis

Carboxylic acids, including “5-Butylthiophene-2-carboxylic acid”, play a crucial role in organic synthesis . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .

Nanotechnology

Carboxylic acids are used as surface modifiers in nanotechnology . They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . “5-Butylthiophene-2-carboxylic acid” could potentially be used in similar applications.

Polymers

Carboxylic acids have applications in the area of polymers, where they can serve as monomers, additives, catalysts, etc . “5-Butylthiophene-2-carboxylic acid” could be used in the production of polymers and biopolymers .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . “5-Butylthiophene-2-carboxylic acid”, being a thiophene derivative, could potentially be used in this application.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . “5-Butylthiophene-2-carboxylic acid” could potentially be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmaceuticals

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . “5-Butylthiophene-2-carboxylic acid” could potentially be used in the development of new pharmaceutical drugs .

Safety and Hazards

5-Butylthiophene-2-carboxylic acid is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

5-butylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPCXUIHYUTKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butylthiophene-2-carboxylic acid

CAS RN

63068-74-6
Record name 5-Butylthiophene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 5-ethyl-thiophene-2-carboxylic acid starting from 2-thiophenecarboxylic acid and 1-iodobutane; LC-MS: tR=0.92 min.
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